Phloretin

Description

Properties

IUPAC Name |

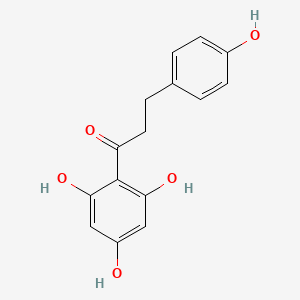

3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-2,4-5,7-8,16-17,19-20H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEREEWJJVICBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022393 | |

| Record name | 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pearl white powder; Sweet aroma | |

| Record name | Phloretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-(4-Hydroxy-phenyl)-1-(2,4,6-trihydroxy-phenyl)-propan-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2000/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

0.123 mg/mL at 16 °C, Slightly soluble in water, Sparingly soluble (in ethanol) | |

| Record name | Phloretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-(4-Hydroxy-phenyl)-1-(2,4,6-trihydroxy-phenyl)-propan-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2000/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

60-82-2 | |

| Record name | Phloretin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloretin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phloretin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07810 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phloretin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHLORETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5J5OE47MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phloretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

263.5 °C | |

| Record name | Phloretin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Phloretin

Executive Summary

Phloretin, a dihydrochalcone flavonoid found abundantly in apples and pears, has emerged as a powerful antioxidant with significant potential in therapeutic and cosmeceutical applications.[1][2] Its unique chemical structure, featuring four hydroxyl groups and a 2,6-dihydroxyacetophenone moiety, underpins a multifaceted antioxidant capacity.[1][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro antioxidant properties of this compound. We delve into the core mechanisms of action, present detailed, field-proven protocols for its evaluation, and offer insights into data interpretation. The methodologies described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.

Section 1: The Chemical Foundation of this compound's Antioxidant Activity

This compound's efficacy as an antioxidant is intrinsically linked to its molecular architecture. As a dihydrochalcone, it possesses a distinct flavonoid structure characterized by two aromatic rings (A and B) linked by a three-carbon bridge.[1] The antioxidant prowess of this compound is primarily attributed to:

-

Hydroxyl Groups: this compound has four phenolic hydroxyl groups which can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals, effectively terminating damaging oxidative chain reactions.[4][5] Computational studies using density functional theory (DFT) confirm that the O-H bonds in this compound have low bond dissociation enthalpies (BDEs), indicating a favorable energetic cost for hydrogen atom donation.[2][5]

-

Key Pharmacophore: Research has identified the 2,6-dihydroxyacetophenone group within the this compound molecule as its essential antioxidant pharmacophore.[3] This specific arrangement is crucial for its potent activity in scavenging radicals like peroxynitrite and inhibiting lipid peroxidation.[3][5] The stabilization of the resulting radical via tautomerization contributes to this high efficacy.[3]

Section 2: Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms. Understanding these pathways is critical for designing relevant in vitro experiments and interpreting their outcomes.

Direct Radical Scavenging and Metal Ion Chelation

The most immediate antioxidant function of this compound is its ability to directly interact with and neutralize harmful species.

-

Free Radical Scavenging: this compound is an effective scavenger of a wide array of ROS, including peroxynitrite, hydroxyl radicals, and superoxide anions.[1] This action directly protects cellular components like DNA, lipids, and proteins from oxidative damage.[6]

-

Metal Ion Chelation: Redox-active metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly destructive hydroxyl radicals via Fenton-type reactions.[7] this compound can chelate these metal ions, forming stable complexes that prevent them from participating in these damaging redox cycles.[1][8] This mechanism is a crucial, though less frequently highlighted, aspect of its protective profile.

Upregulation of Endogenous Antioxidant Defenses: The Nrf2-ARE Pathway

Beyond direct scavenging, this compound demonstrates a sophisticated ability to fortify cellular defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] this compound can disrupt this inhibition, leading to Nrf2 activation.[10][11] Studies show that this compound promotes the degradation of Keap1, a process that can be mediated by autophagy.[9][10] Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a suite of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): A potent antioxidant and anti-inflammatory enzyme.[5][12]

-

Glutathione (GSH): A critical intracellular antioxidant.[5]

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (Gpx): Key enzymes in detoxifying ROS.[12]

This upregulation of the cell's own defense machinery provides a sustained and amplified antioxidant effect. The activation can also be dependent on the upstream activation of 5′ AMP-activated protein kinase (AMPK).[12][13][14]

Section 3: Methodologies for In Vitro Evaluation

A multi-assay approach is essential for a comprehensive assessment of this compound's antioxidant properties, as different assays reflect different mechanisms of action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle & Rationale: This is one of the most common and rapid assays for evaluating free radical scavenging.[15] DPPH is a stable free radical with a deep purple color and a maximum absorbance around 517 nm.[15] When an antioxidant like this compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow.[16] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the scavenging activity of the sample. This assay primarily measures the capacity for hydrogen atom donation.[2]

-

Detailed Step-by-Step Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. Store in an amber bottle at 4°C. The stability of this solution is critical; fresh preparation is recommended.[17]

-

This compound Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) and create a series of dilutions (e.g., 20, 40, 60, 80 µg/mL).[18][19]

-

Positive Control: Prepare serial dilutions of a known antioxidant like Ascorbic Acid or Trolox.[19]

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of each this compound dilution (or standard/blank) to respective wells.

-

Add 100 µL of the DPPH working solution to all wells. Mix gently.

-

The blank well should contain 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution. The control well contains the test compound solvent in place of the test compound.

-

-

Incubation:

-

Measurement:

-

Read the absorbance at 517 nm using a microplate reader.[16]

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot % Inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[18][19]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

-

Principle & Rationale: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[20] The ABTS•⁺ is generated by oxidizing ABTS with a strong oxidizing agent, such as potassium persulfate.[20] The resulting radical has a characteristic blue-green color with maximum absorbance at ~734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The assay is versatile as it can be used for both hydrophilic and lipophilic antioxidants and is not significantly affected by pH.[20]

-

Detailed Step-by-Step Protocol:

-

Reagent Preparation:

-

ABTS Radical Cation (ABTS•⁺) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[20]

-

Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[20]

-

Test Solutions: Prepare serial dilutions of this compound and a standard (e.g., Trolox) as described for the DPPH assay.

-

-

Assay Procedure:

-

Add 20 µL of the this compound dilution (or standard/blank) to the wells of a 96-well plate.

-

Add 180 µL of the ABTS•⁺ working solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 6-10 minutes.

-

-

Measurement:

-

Read the absorbance at 734 nm.

-

-

Calculation:

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle & Rationale: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺).[23] This reduction occurs at a low pH (3.6) and results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has a maximum absorbance at 593 nm.[24] The change in absorbance is directly proportional to the total reducing power of the sample. This assay provides a direct measure of the electron-donating capacity of the antioxidant.[23]

-

Detailed Step-by-Step Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh daily by mixing:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

Mix these in a 10:1:1 (v/v/v) ratio.[24] Warm the reagent to 37°C before use.

-

-

Test Solutions: Prepare serial dilutions of this compound and a standard (e.g., FeSO₄ or Ascorbic Acid).[17]

-

-

Assay Procedure:

-

Add 20 µL of the this compound dilution (or standard/blank) to the wells of a 96-well plate.

-

Add 180 µL of the freshly prepared FRAP reagent to all wells.

-

-

Incubation:

-

Measurement:

-

Read the absorbance at 593 nm.[24]

-

-

Calculation:

-

Metal Chelating Activity Assay

-

Principle & Rationale: This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺). The principle is based on the competition between the test compound and ferrozine for Fe²⁺.[28] Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. If this compound chelates the Fe²⁺, it disrupts the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in the magenta color.[29] The reduction in absorbance is therefore proportional to the metal-chelating activity of this compound.

-

Detailed Step-by-Step Protocol:

-

Reagent Preparation:

-

FeCl₂ Solution: 2 mM FeCl₂.

-

Ferrozine Solution: 5 mM ferrozine.

-

Test Solutions: Prepare serial dilutions of this compound and a standard chelator like EDTA.

-

-

Assay Procedure:

-

Mix 100 µL of the this compound dilution with 20 µL of 2 mM FeCl₂.

-

Initiate the reaction by adding 40 µL of 5 mM ferrozine.

-

-

Incubation:

-

Shake the mixture vigorously and incubate at room temperature for 10 minutes.

-

-

Measurement:

-

Read the absorbance at 562 nm.

-

-

Calculation:

-

Calculate the percentage of metal chelating activity using the formula: % Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the reaction without the test sample).

-

-

Section 4: Data Interpretation and Comparative Analysis

No single assay can fully capture the antioxidant profile of a compound. A trustworthy evaluation relies on comparing results from multiple assays that probe different mechanisms.

-

IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is a common metric for comparing the potency of antioxidants in radical scavenging assays. A lower IC₅₀ value indicates higher antioxidant activity.[18][19]

-

Equivalency: For assays like FRAP and ABTS, expressing results in terms of equivalents to a standard (e.g., Trolox, Gallic Acid, Ascorbic Acid) allows for standardized comparison across different studies and compounds.[17][27]

Table 1: Summary of Reported In Vitro Antioxidant Activity for this compound

| Assay Type | Reported Activity/Value | Standard Used | Reference |

| DPPH Radical Scavenging | IC₅₀: 48.56 µg/mL | Ascorbic Acid | [19] |

| DPPH Radical Scavenging | 12.95 mg AAE/L | Ascorbic Acid | [17][27] |

| Superoxide Scavenging | IC₅₀: 108.4 µM | - | [30] |

| ABTS Radical Scavenging | IC₅₀: 4.3 µM | - | [30] |

| Ferric Reducing (FCRC) | 86.73 mg GAE/L | Gallic Acid | [17][27] |

| Iron Reducing (IRC) | 1.15 mg GAE/L | Gallic Acid | [17][27] |

| Metal (Fe²⁺) Chelating | IC₅₀: 162 µM | - | [8] |

Note: Values can vary based on specific assay conditions, solvents, and standards used. The data presented is for comparative purposes.

The results consistently show that this compound is a more potent antioxidant than its glycoside precursor, phlorizin.[17][27] For example, in one study, this compound's DPPH scavenging activity was over 3.7 times higher than that of phlorizin.[17][27] This underscores the importance of the free hydroxyl groups for antioxidant function.

Section 5: Conclusion and Future Directions

The in vitro evidence robustly establishes this compound as a formidable antioxidant. Its ability to act via direct radical scavenging, metal chelation, and, most significantly, the upregulation of endogenous antioxidant defenses through the Nrf2 pathway makes it a compound of high interest.[1][5][8] The protocols detailed in this guide provide a validated framework for researchers to accurately quantify and characterize this activity.

Future in vitro research should focus on more complex, cell-based models to further elucidate its protective effects against specific oxidative insults and to explore its interactions with other cellular signaling pathways. Investigating its efficacy in co-treatment with other antioxidants could also reveal synergistic effects relevant for advanced therapeutic and cosmeceutical formulations.

References

-

The antioxidant activity of this compound: The disclosure of a new antioxidant pharmacophore in flavonoids | Request PDF. (2025). ResearchGate. [Link]

-

The antioxidant activity of this compound: the disclosure of a new antioxidant pharmacophore in flavonoids. (n.d.). PubMed. [Link]

-

This compound activates the Nrf2 pathway through autophagy-mediated Keap1... (n.d.). ResearchGate. [Link]

-

This compound suppresses neuroinflammation by autophagy-mediated Nrf2 activation in macrophages. (n.d.). ResearchGate. [Link]

-

The Science Behind this compound: Mechanism of Action in Cosmetics. (n.d.). Bioway. [Link]

-

This compound suppresses neuroinflammation by autophagy-mediated Nrf2 activation in macrophages. (2021). PubMed Central. [Link]

-

In Vitro Antioxidant Properties of this compound—An Important Phytocompound. (2016). Scirp.org. [Link]

-

(PDF) In Vitro Antioxidant Properties of this compound—An Important Phytocompound. (2025). ResearchGate. [Link]

-

This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions. (2022). MDPI. [Link]

-

The Molecular Pharmacology of this compound: Anti-Inflammatory Mechanisms of Action. (2023). PubMed Central. [Link]

-

Superoxide radical scavenging activity of this compound. | Download Table. (n.d.). ResearchGate. [Link]

-

Activation of Nrf2 by this compound Attenuates Palmitic Acid-Induced Endothelial Cell Oxidative Stress via AMPK-Dependent Signaling. (2018). ACS Publications. [Link]

-

In Vitro Antioxidant Properties of this compound—An Important Phytocompound. (2016). Scirp.org. [Link]

-

This compound – Benefits, Uses, and Side Effects. (n.d.). Bioway. [Link]

-

This compound suppresses neuroinflammation by autophagy-mediated Nrf2 activation in macrophages. (2021). PubMed. [Link]

-

Metal chelating activity of this compound. | Download Table. (n.d.). ResearchGate. [Link]

-

Protective Effect of this compound against Hydrogen Peroxide-Induced Oxidative Damage by Enhancing Autophagic Flux in DF-1 Cells. (n.d.). PubMed Central. [Link]

-

Comparison of Antioxidant Capacity and Network Pharmacology of this compound and Phlorizin against Neuroinflammation in Traumatic Brain Injury. (2023). PubMed Central. [Link]

-

Total antioxidant activity of this compound by phosphomolybde- num assay. (n.d.). ResearchGate. [Link]

-

FRAP assay of phloridzin and this compound standard compounds. FRAP... (n.d.). ResearchGate. [Link]

-

The antioxidant, reducing and chelating activity of this compound and phloridzin in comparison to L-ascorbic and uric acids. (n.d.). ResearchGate. [Link]

-

Role of Apple Phytochemicals, this compound and Phloridzin, in Modulating Processes Related to Intestinal Inflammation. (2019). PubMed Central. [Link]

-

Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. (n.d.). NIH. [Link]

-

Probing the antioxidant potential of this compound and phlorizin through a computational investigation | Request PDF. (n.d.). ResearchGate. [Link]

-

Free radical scavenging activity of this compound using DPPH. | Download Table. (n.d.). ResearchGate. [Link]

-

Comparison of Antioxidant Capacity and Network Pharmacology of this compound and Phlorizin against Neuroinflammation in Traumatic Brain Injury. (2023). MDPI. [Link]

-

In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation. (2016). NIH. [Link]

-

Antioxidant effect of this compound and its glucosides on (A) ABTS.+... (n.d.). ResearchGate. [Link]

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

-

Antioxidant activity on ABTS •+ (A) and DPPH (B) of this compound, its 4 - (n.d.). ResearchGate. [Link]

-

ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]

-

Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. (n.d.). MDPI. [Link]

-

Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Biovision. [Link]

-

OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc.. [Link]

-

Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. (2020). PubMed Central. [Link]

-

FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

-

ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

-

Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin. (n.d.). The Indonesian Biomedical Journal. [Link]

-

ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

-

Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (n.d.). IntechOpen. [Link]

-

Effect of the chelation of metal cation on the antioxidant activity of chondroitin sulfates. (n.d.). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The antioxidant activity of this compound: the disclosure of a new antioxidant pharmacophore in flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. News - this compound – Benefits, Uses, and Side Effects [biowaynutrition.com]

- 7. In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound suppresses neuroinflammation by autophagy-mediated Nrf2 activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Molecular Pharmacology of this compound: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound suppresses neuroinflammation by autophagy-mediated Nrf2 activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Comparison of Antioxidant Capacity and Network Pharmacology of this compound and Phlorizin against Neuroinflammation in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Antioxidant Properties of this compound—An Important Phytocompound [scirp.org]

- 19. researchgate.net [researchgate.net]

- 20. protocols.io [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. assaygenie.com [assaygenie.com]

- 24. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. zen-bio.com [zen-bio.com]

- 26. cellbiolabs.com [cellbiolabs.com]

- 27. Comparison of Antioxidant Capacity and Network Pharmacology of this compound and Phlorizin against Neuroinflammation in Traumatic Brain Injury [mdpi.com]

- 28. [PDF] Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method | Semantic Scholar [semanticscholar.org]

- 29. Effect of the chelation of metal cation on the antioxidant activity of chondroitin sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phloretin: From Natural Sources to Advanced Extraction and Analysis

Abstract

Phloretin, a dihydrochalcone flavonoid, has garnered significant attention within the pharmaceutical, nutraceutical, and cosmetic industries for its potent antioxidant, anti-inflammatory, and anti-cancer properties. This guide provides a comprehensive technical overview of this compound, beginning with an exploration of its primary natural sources. We delve into the comparative analysis of this compound concentrations across various plant matrices, with a particular focus on the genus Malus (apple). Subsequently, this document details and critically evaluates a range of extraction methodologies, from conventional solvent-based approaches to modern, green technologies. Each protocol is presented with an emphasis on the underlying scientific principles, aiming to equip researchers and drug development professionals with the knowledge to optimize this compound isolation and purification for their specific applications.

Introduction to this compound and its Significance

This compound (3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one) is a polyphenolic compound belonging to the flavonoid family.[1] Its unique chemical structure underpins a wide spectrum of biological activities, making it a molecule of high interest for therapeutic and cosmetic development.[2][3] In nature, this compound often exists in its glycosidic form, phloridzin (this compound-2'-O-glucoside), which is particularly abundant in apples.[4][5] The aglycone, this compound, exhibits distinct bioavailability and bioactivity profiles compared to its glycoside precursor.[4] This guide will focus on the sources and extraction of the aglycone, this compound, a critical step for its downstream applications.

Natural Sources of this compound

While this compound is found in various plant species, its most significant and commercially viable sources are concentrated within the Rosaceae family, particularly in apple trees (Malus domestica).[2][6]

The Genus Malus: A Primary Reservoir

Apple trees are a rich source of this compound and its glucoside, phloridzin.[2] The concentration of these compounds varies significantly depending on the part of the plant, the cultivar, and the developmental stage.

-

Apple Leaves: Research indicates that apple leaves are a particularly potent source of this compound and its precursor, phloridzin.[4][7] Studies have shown that apple leaves can contain significantly higher concentrations of dihydrochalcones compared to the fruit itself, with some analyses reporting over 200 times more this compound and phloridzin in leaves.[7] For instance, one study found this compound concentrations in apple leaves to be as high as 2.79 mg per gram of dry weight.[4]

-

Apple Bark and Twigs: The bark of apple trees is another valuable source, historically being the first part of the plant from which phloridzin was isolated.[8] While this compound itself may not be as abundant as its glycoside in the bark, it is still a significant source.[4]

-

Apple Fruit: this compound is present in both the peel and the flesh of apples, though concentrations are generally higher in the peel.[9] The levels of this compound in apple fruit can vary widely between cultivars, with reported ranges from 0.4 to 2.2 µg/g of fresh weight in the peel and 0.4 to 0.8 µg/g in the flesh.[9] It is important to note that much of the dihydrochalcone content in the fruit exists as phloridzin.[9]

Other Botanical Sources

Beyond apples, this compound has been identified in a variety of other fruits and plants, although typically in lower concentrations. These include:

-

Manchurian apricot (Prunus mandshurica)[2]

The concentration of this compound in these sources can be influenced by factors such as ripeness and storage conditions.[11]

Data Summary: this compound Content in Various Sources

| Plant Source | Plant Part | This compound Concentration (per g Dry Weight, unless specified) | Reference |

| Malus domestica 'Jonagold' | Leaves | up to 2.79 mg | [4] |

| Malus domestica | Leaves | 3.371 mg (in water-methanol extract) | [7] |

| Malus domestica | Fruit Peel | 0.6–2.2 µg/g Fresh Weight | [9] |

| Malus domestica | Fruit Flesh | 0.4–0.8 µg/g Fresh Weight | [9] |

Extraction Methodologies: A Comparative Analysis

The selection of an appropriate extraction method is paramount to achieving high yields and purity of this compound. The choice is often a trade-off between efficiency, cost, environmental impact, and the scale of operation.

Conventional Solvent Extraction

This traditional method relies on the principle of solid-liquid extraction, where a solvent is used to dissolve and isolate the target compound from the plant matrix.

Protocol: Maceration-based Solvent Extraction of this compound from Apple Leaves

-

Preparation of Plant Material:

-

Harvest fresh, healthy apple leaves.

-

Dry the leaves at 40-50°C in a hot air oven until a constant weight is achieved to minimize enzymatic degradation.

-

Grind the dried leaves into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

-

Extraction:

-

Weigh 10 g of the powdered leaf material and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% (v/v) ethanol as the extraction solvent. The polarity of aqueous ethanol is well-suited for extracting moderately polar compounds like this compound.

-

Seal the flask and place it on an orbital shaker at 150 rpm.

-

Macerate for 24 hours at room temperature (25°C).

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Wash the residue with an additional 20 mL of the extraction solvent to ensure maximum recovery.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 45°C until the solvent is completely removed.

-

-

Purification (Optional but Recommended):

-

The crude extract can be further purified using column chromatography (e.g., silica gel) with a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate this compound.

-

Causality Behind Experimental Choices:

-

Drying: Prevents enzymatic hydrolysis of phloridzin to this compound, which could alter the natural concentration profile.

-

Grinding: Increases the surface area-to-volume ratio, enhancing the efficiency of solvent penetration and mass transfer.

-

80% Ethanol: The water content in the ethanol helps to swell the plant material, improving solvent access to the intracellular components, while the ethanol effectively solubilizes the phenolic compounds.

-

Rotary Evaporation: Allows for gentle removal of the solvent at a lower temperature, minimizing thermal degradation of the heat-sensitive this compound.

Advanced Extraction Techniques

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced techniques have been developed.

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular compounds.

Workflow: Ultrasound-Assisted Extraction

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates internal pressure that ruptures the cell walls, leading to a more efficient and faster extraction process.

Workflow: Microwave-Assisted Extraction

Caption: Workflow for Microwave-Assisted Extraction of this compound.

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.

Logical Relationship: SFE Parameter Tuning for Selectivity

Caption: Tuning SFE parameters to achieve selective this compound extraction.

Comparative Overview of Extraction Methods

| Method | Principle | Advantages | Disadvantages |

| Conventional Solvent Extraction | Solid-liquid extraction based on solubility. | Simple, low initial investment. | Time-consuming, high solvent consumption, potential for thermal degradation. |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer. | Faster, higher yields, lower solvent usage. | Potential for free radical formation, localized heating. |

| Microwave-Assisted Extraction (MAE) | Microwave energy for rapid, localized heating. | Very fast, high efficiency, reduced solvent use. | Requires specialized equipment, potential for thermal degradation if not controlled. |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO₂) as a tunable solvent. | "Green" solvent, high selectivity, solvent-free extract. | High capital cost, may require a co-solvent for polar compounds. |

Purification and Characterization

Following extraction, the crude extract typically contains a mixture of compounds. Purification is essential to obtain high-purity this compound for research and development.

-

Chromatographic Techniques: Column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and Flash Chromatography are commonly employed for purification. The choice of stationary phase (e.g., silica gel, C18) and mobile phase is critical for achieving good separation.

-

Characterization: The identity and purity of the isolated this compound are confirmed using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight determination and structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For definitive structural elucidation.

-

Conclusion and Future Perspectives

This guide has provided a detailed overview of the natural sources of this compound and the various methodologies for its extraction and purification. While apple by-products like leaves and bark represent sustainable and rich sources of this valuable flavonoid, the choice of extraction technique significantly impacts the yield, purity, and economic viability of the process. Future research should focus on the optimization of green extraction technologies and the development of integrated biorefinery approaches to maximize the value derived from these natural resources. The continued exploration of this compound's therapeutic potential necessitates robust and efficient methods for its isolation, paving the way for its broader application in the pharmaceutical and nutraceutical sectors.

References

- Bioway. This compound: The Natural Ingredient Transforming the Skincare Industry.

-

Čížková, H., et al. (2020). Dynamics of Phloridzin and Related Compounds in Four Cultivars of Apple Trees during the Vegetation Period. Molecules, 25(21), 5168. [Link]

- fzbiotech. (2023). This compound Foods.

-

Salehi, B., et al. (2022). This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions. International Journal of Molecular Sciences, 23(24), 15851. [Link]

- Bioway. This compound – Benefits, Uses, and Side Effects.

-

Lee, K.W., et al. (2003). Major phenolics in apple and their contribution to the total antioxidant capacity. Journal of Agricultural and Food Chemistry, 51(22), 6516-6520. [Link]

-

Škeříková, A., et al. (2014). The content of phloridzin in apples and some other plants. Czech Journal of Food Sciences, 32(1), 28-33. [Link]

-

Annunziata, G., et al. (2019). Role of Apple Phytochemicals, this compound and Phloridzin, in Modulating Processes Related to Intestinal Inflammation. Foods, 8(5), 175. [Link]

-

Ullah, A., et al. (2021). Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid this compound. Molecules, 26(9), 2463. [Link]

-

Sowińska, J., et al. (2022). Apple Tree Leaves (Malus domestica Borkh) as a Valuable Source of Polyphenolic Compounds with a High Antioxidant Capacity. Molecules, 27(19), 6331. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4788, this compound. [Link]

-

Adamcová, H., et al. (2022). Determination of Phloridzin and Other Phenolic Compounds in Apple Tree Leaves, Bark, and Buds Using Liquid Chromatography with Multilayered Column Technology and Evaluation of the Total Antioxidant Activity. Pharmaceuticals, 15(2), 244. [Link]

-

Adamcová, H., et al. (2022). Determination of Phloridzin and Other Phenolic Compounds in Apple Tree Leaves, Bark, and Buds Using Liquid Chromatography with Multilayered Column Technology and Evaluation of the Total Antioxidant Activity. Pharmaceuticals, 15(2), 244. [Link]

-

Graziani, G., et al. (2000). This compound glycosides: bioactive compounds in apple fruit, purées, and juices. Journal of Medicinal Food, 3(3), 149-151. [Link]

-

National Institutes of Health Office of Dietary Supplements. (n.d.). Botanical Dietary Supplements. [Link]

-

Salehi, B., et al. (2022). This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions. International Journal of Molecular Sciences, 23(24), 15851. [Link]

Sources

- 1. This compound | C15H14O5 | CID 4788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential and Pharmaceutical Development of a Multitargeted Flavonoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Determination of Phloridzin and Other Phenolic Compounds in Apple Tree Leaves, Bark, and Buds Using Liquid Chromatography with Multilayered Column Technology and Evaluation of the Total Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Apple Phytochemicals, this compound and Phloridzin, in Modulating Processes Related to Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. News - this compound: The Natural Ingredient Transforming the Skincare Industry [biowaynutrition.com]

- 11. This compound Foods - Knowledge [fzbiotech.com]

The In Vivo Odyssey of Phloretin: A Technical Guide to its Bioavailability and Metabolism

Foreword: Unraveling the Therapeutic Potential of Phloretin

This compound, a dihydrochalcone flavonoid abundant in apples and other fruits, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] From its antioxidant and anti-inflammatory properties to its potential as an anti-cancer and anti-diabetic agent, the therapeutic promise of this compound is vast. However, unlocking this potential hinges on a thorough understanding of its journey through the body—its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive exploration of the in vivo bioavailability and metabolism of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap to navigate the complexities of its pharmacokinetic profile. By delving into the causality behind experimental choices and presenting validated protocols, this guide aims to serve as an authoritative resource for advancing the preclinical and clinical development of this promising natural compound.

The Bioavailability Challenge: A Story of Low Systemic Exposure

Despite its promising in vitro bioactivities, this compound exhibits low oral bioavailability in vivo, a critical hurdle for its development as a therapeutic agent.[3] Studies in various animal models, including rats and dogs, have consistently demonstrated that only a small fraction of orally administered this compound reaches systemic circulation intact.[4][5] This limited bioavailability is a multifactorial issue, primarily stemming from its poor aqueous solubility, extensive first-pass metabolism in the intestine and liver, and rapid elimination from the body.

Absorption: A Complex Interplay of Transport Mechanisms

The journey of this compound begins in the gastrointestinal tract, where its absorption is influenced by a combination of passive diffusion and carrier-mediated transport. However, the intestinal epithelium also presents a formidable barrier in the form of efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2). These proteins actively pump this compound back into the intestinal lumen, significantly limiting its net absorption into the bloodstream.

The Role of Gut Microbiota: A Metabolic Crossroads

The gut microbiome plays a pivotal role in the metabolism of this compound, further influencing its bioavailability and the profile of circulating metabolites.[1][2][6][7] Intestinal bacteria can hydrolyze this compound glycosides (like phloridzin) to the aglycone, this compound, which can then be absorbed.[5] Furthermore, the gut microbiota can catabolize this compound into various smaller phenolic compounds, which may possess their own biological activities.[2][6] This microbial metabolism adds another layer of complexity to understanding the overall pharmacological effects of this compound consumption. Research in mice has shown that this compound treatment can modulate the gut microbiota composition, suggesting a bidirectional relationship that can impact host metabolism and disease states like ulcerative colitis.[1][2][6][7][8]

The Metabolic Fate of this compound: A Symphony of Conjugation Reactions

Once absorbed, this compound undergoes extensive Phase I and Phase II metabolism, primarily in the intestine and liver. These biotransformation processes are designed to increase the water solubility of this compound, facilitating its excretion from the body.

Phase I Metabolism: Minor Modifications

Phase I metabolism of this compound, involving reactions like hydroxylation, is generally considered a minor pathway compared to the extensive conjugation that occurs in Phase II.

Phase II Metabolism: The Reign of Glucuronidation and Sulfation

The principal metabolic pathways for this compound in vivo are glucuronidation and sulfation.[5] These conjugation reactions involve the enzymatic addition of glucuronic acid or a sulfonate group to the hydroxyl moieties of the this compound molecule. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

The regioselectivity of these enzymes determines the specific positions on the this compound molecule where conjugation occurs. While the exact isoforms responsible for this compound metabolism are still under investigation, studies on similar flavonoids suggest that UGT1A and SULT1A families are likely major contributors.[9][10] The resulting glucuronide and sulfate conjugates are the predominant forms of this compound found in plasma and urine.[5]

Below is a diagram illustrating the primary metabolic pathways of this compound in vivo.

Caption: Major metabolic pathways of this compound in vivo.

Quantifying the Journey: In Vivo Pharmacokinetic Studies

To quantitatively assess the ADME properties of this compound, in vivo pharmacokinetic studies are essential. Rodent models, particularly rats, are commonly employed for these investigations.

A Step-by-Step Protocol for an Oral Bioavailability Study in Rats

The following protocol outlines a standard procedure for determining the oral bioavailability of this compound in rats. This serves as a foundational methodology that can be adapted based on specific research questions.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)

-

Vehicle for intravenous administration (e.g., a mixture of polyethylene glycol and saline)

-

Syringes

-

Blood collection tubes (e.g., containing heparin or EDTA)

-

Anesthetic (e.g., isoflurane)

-

Centrifuge

-

-80°C freezer

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

-

Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.

-

Dosing:

-

Oral Administration: Administer a single dose of this compound suspension (e.g., 50 mg/kg) via oral gavage.[11][12][13][14][15]

-

Intravenous Administration: For bioavailability calculation, a separate group of rats should receive a single intravenous dose of this compound (e.g., 10 mg/kg) via the tail vein.

-

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated analytical method, such as LC-MS/MS.[16][17][18][19][20]

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2), using appropriate software. Bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Below is a workflow diagram for a typical in vivo pharmacokinetic study.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Comparative Pharmacokinetic Parameters

The following table summarizes representative pharmacokinetic parameters of this compound from in vivo studies in different animal models. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions such as dose, vehicle, and analytical methodology.

| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (F%) | Reference |

| Rat | 100 mg/kg, oral | ~952 | 0.25 | - | 8.676 | [5] |

| Dog | 300 mg, oral | ~1500 | ~4 | ~4000 | - | [4] |

| Mouse | 65 mg/kg, oral | 939 | 0.5 | - | - | [21] |

Analytical Methodologies: The Key to Accurate Quantification

Robust and sensitive analytical methods are paramount for the accurate quantification of this compound and its metabolites in complex biological matrices. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection are the most commonly employed techniques.

LC-MS/MS: The Gold Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high selectivity, sensitivity, and ability to simultaneously quantify multiple analytes.[16][17][18][19][20] A validated LC-MS/MS method for the simultaneous determination of this compound and its glucuronide and sulfate conjugates is crucial for a comprehensive understanding of its metabolic profile.

Key aspects of a validated LC-MS/MS method include:

-

Sample Preparation: Efficient extraction of the analytes from the biological matrix (e.g., protein precipitation or solid-phase extraction).

-

Chromatographic Separation: Optimal separation of this compound and its metabolites from endogenous interferences on a suitable LC column.

-

Mass Spectrometric Detection: Sensitive and specific detection using multiple reaction monitoring (MRM) mode.

-

Method Validation: Thorough validation of the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Future Directions and Concluding Remarks

The study of this compound's in vivo bioavailability and metabolism is a dynamic field with several avenues for future research. Further investigation into the specific UGT and SULT isoforms involved in its metabolism will provide a more detailed mechanistic understanding and could help predict potential drug-drug interactions. Exploring novel formulation strategies to enhance its oral bioavailability is a critical step towards its clinical translation. Moreover, continued research into the complex interplay between this compound, the gut microbiota, and host metabolism will undoubtedly unveil new therapeutic opportunities.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Interplay between the Gut Microbiome and Metabolism in Ulcerative Colitis Mice Treated with the Dietary Ingredient this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparative oral and intravenous pharmacokinetics of phlorizin in rats having type 2 diabetes and in normal rats based on phase II metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interplay between the Gut Microbiome and Metabolism in Ulcerative Colitis Mice Treated with the Dietary Ingredient this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interplay between the Gut Microbiome and Metabolism in Ulcerative Colitis Mice Treated with the Dietary Ingredient this compound -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 8. Metagenomic signatures reveal the key role of this compound in amelioration of gut dysbiosis attributed to metabolic dysfunction-associated fatty liver disease by time-dependent modulation of gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Altered UDP-Glucuronosyltransferase and Sulfotransferase Expression and Function during Progressive Stages of Human Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ouv.vt.edu [ouv.vt.edu]

- 12. research.fsu.edu [research.fsu.edu]

- 13. research.sdsu.edu [research.sdsu.edu]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. iacuc.wsu.edu [iacuc.wsu.edu]

- 16. Quantitation of phlorizin and this compound using an ultra high performance liquid chromatography-electrospray ionization tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Validated LC-MS/MS method for the determination of maackiain and its sulfate and glucuronide in blood: application to pharmacokinetic and disposition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Validated liquid chromatography-tandem mass spectrometric method for the quantitative determination of daidzein and its main metabolite daidzein glucuronide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human - PMC [pmc.ncbi.nlm.nih.gov]

Phloretin: A Dihydrochalcone of Significant Scientific Interest - From Discovery to Natural Distribution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phloretin, a dihydrochalcone flavonoid, has garnered substantial attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2][3] This guide provides a comprehensive overview of the discovery and natural occurrence of this compound, delving into its biosynthesis, chemical properties, and methods for its extraction and analysis. The content is structured to provide not just a recitation of facts, but a deeper understanding of the scientific journey and the practical considerations for researchers working with this promising natural compound.

Section 1: The Serendipitous Discovery of a Potent Aglycone

The story of this compound's discovery is intrinsically linked to its more abundant glycoside precursor, phloridzin. In 1835, French chemists Laurent-Guillaume de Koninck and Jean Servais Stas first isolated a bitter crystalline substance from the bark of apple trees (Malus domestica), which they named phloridzin.[4][5][6] It was later understood that this compound is the aglycone of phloridzin, meaning it is the non-sugar component of the phloridzin molecule.[1] this compound itself is liberated through the enzymatic or acidic hydrolysis of phloridzin.[7] This relationship is crucial for understanding both the natural occurrence and the bioavailability of this compound, as the consumption of phloridzin-rich foods leads to the release of this compound in the gastrointestinal tract.

Section 2: Natural Occurrence and Distribution

This compound is predominantly found in the plant kingdom, with its highest concentrations reported in species of the Rosaceae family.[3] The primary and most commercially significant source of this compound and its glycosides is the apple tree (Malus domestica).[3][8]

Distribution within the Apple Tree

The concentration of this compound and its glycosides varies significantly depending on the part of the apple tree.[8]

-

Leaves: Apple tree leaves are a particularly rich source of this compound and its glycosides, with concentrations that can be significantly higher than in the fruit.[8][9][10] This makes apple leaves a valuable and sustainable source for the industrial extraction of these compounds.[9]

-

Bark: Historically, the bark of the apple tree was the first source from which phloridzin was isolated.[4][5][11] It remains a significant reservoir of this compound.

-

Fruit: Within the apple fruit, the peel contains a much higher concentration of this compound and its glycosides compared to the flesh.[2] The concentration can also be influenced by the apple cultivar and the stage of fruit development.

-

Flowers and Buds: Apple flowers and buds also contain notable amounts of these compounds.[8][12]

The following table summarizes the typical distribution of this compound and its primary glycoside, phloridzin, in various parts of the apple tree.

| Plant Part | This compound Concentration (μg/g fresh or dry weight) | Phloridzin Concentration (mg/g dry weight) | Key Observations |

| Leaves | 1.1 - 2.8 mg/g DW[8] | Up to 82.5 mg/g DW[8] | Leaves are a major source of both compounds.[8][10] |

| Bark | Not typically detected in aglycone form[8] | Up to 91.7 mg/g DW[8] | A primary historical and current source of phloridzin.[8][11] |

| Fruit Peel | 0.6 - 2.2 μg/g FW[13] | Varies significantly by cultivar | Significantly higher concentration than in the flesh.[2] |

| Fruit Flesh | 0.4 - 0.8 μg/g FW | Lower than in the peel | Contributes to the overall dietary intake. |

| Flower Buds | - | 34.6 - 53.9 mg/g DW[8] | High concentrations of the glycoside form.[8] |

DW = Dry Weight, FW = Fresh Weight. Concentrations can vary significantly based on cultivar, age, and environmental conditions.

Other Natural Sources

While most prominently associated with apples, this compound and its derivatives are also found in other plants, including:

-

Manchurian Apricot (Prunus mandshurica) : This is another notable source of this compound.[1][3]

-

Strawberries (Fragaria x ananassa) : Phloridzin has been detected in strawberries.[1][14]

-

Pears (Pyrus spp.) : this compound and its glycosides are present in pears, though typically at lower concentrations than in apples.[2][3]

Section 3: Biosynthesis of this compound in Plants

The biosynthesis of this compound is a part of the broader phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The core structure of this compound, a dihydrochalcone, is formed through a series of enzymatic reactions.

The key steps in the biosynthesis of this compound and its subsequent conversion to phloridzin are as follows:

-

Formation of p-Coumaroyl-CoA: The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. This is subsequently activated to p-coumaroyl-CoA.

-

Reduction to p-Dihydrocoumaroyl-CoA: A double bond reductase (DBR) enzyme catalyzes the reduction of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA.[15]

-

Chalcone Synthase Activity: Chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form the this compound backbone.[15][16]

-

Glycosylation to Phloridzin: In many plants, particularly apples, this compound is then glycosylated to form phloridzin. This reaction is catalyzed by a specific UDP-glucose:this compound 2'-O-glucosyltransferase (PGT).[17][18] This glycosylation step is crucial as it significantly impacts the solubility and stability of the molecule within the plant.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Molecular Pharmacology of this compound: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Phloridzin and Other Phenolic Compounds in Apple Tree Leaves, Bark, and Buds Using Liquid Chromatography with Multilayered Column Technology and Evaluation of the Total Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ectrx.org [ectrx.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Optimization of Ultrasound-Assisted Extraction of this compound and Other Phenolic Compounds from Apple Tree Leaves (Malus domestica Borkh.) and Comparison of Different Cultivars from Estonia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. specialchem.com [specialchem.com]

- 12. CN112811997A - Production process for extracting and purifying this compound from apple flowers - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. [PDF] HPLC-UV Analysis of this compound in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]

- 15. Biosynthesis of the Dihydrochalcone Sweetener Trilobatin Requires this compound Glycosyltransferase2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | New Insights Into the Activity of Apple Dihydrochalcone this compound: Disturbance of Auxin Homeostasis as Physiological Basis of this compound Phytotoxic Action [frontiersin.org]

- 18. New Insights Into the Activity of Apple Dihydrochalcone this compound: Disturbance of Auxin Homeostasis as Physiological Basis of this compound Phytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]

Phloretin's Interaction with Cellular Membranes: A Technical Guide for Researchers

Abstract Phloretin, a dihydrochalcone flavonoid found predominantly in apples, has garnered significant scientific interest for its pleiotropic pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The cellular membrane is the primary interface for this compound's biological actions, where it exerts a dualistic mechanism. It directly modulates the biophysical properties of the lipid bilayer, most notably by altering the membrane dipole potential, which in turn affects ion permeability and membrane fluidity. Concurrently, this compound directly binds to and inhibits a range of membrane transport proteins, with its effect on glucose transporters being the most extensively characterized. This technical guide provides an in-depth exploration of these interactions, synthesizing field-proven insights with foundational biophysical principles. We will dissect the causality behind experimental observations, present detailed protocols for key analytical techniques, and discuss the implications of this compound's membrane activity for drug development and cellular research.

Section 1: Introduction to this compound

Chemical Nature and Provenance

This compound (3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one) is the aglycone of phlorizin, a major phenolic compound found in the leaves, bark, and fruit of the apple tree (Malus domestica)[1]. As a planar, lipophilic polyphenol, its structure is conducive to insertion into and interaction with the hydrophobic and interfacial regions of cellular membranes[2]. This inherent membrane affinity is central to its diverse biological effects.

Pharmacological Significance: A Pleiotropic Molecule

This compound's bioactivities are remarkably broad. It is recognized for potent antioxidant and anti-inflammatory effects, often linked to its ability to modulate signaling pathways such as NF-κB, MAPKs, and Nrf2[1][3]. Furthermore, it exhibits anti-proliferative and pro-apoptotic activities in various cancer models and is a classical inhibitor of glucose transport, underpinning its potential in metabolic disease research[2][4][5]. A common thread connecting these disparate outcomes is the initial, critical interaction with the cell membrane.

The Cellular Membrane: The Nexus of this compound's Action

The cell membrane is not merely a passive barrier but a dynamic hub of cellular signaling and transport. This compound's engagement with the membrane can be broadly categorized into two interconnected modes of action:

-

Lipid-Directed Effects: Alteration of the bulk biophysical properties of the lipid bilayer.

-

Protein-Directed Effects: Direct binding and modulation of integral membrane proteins.

Understanding the interplay between these two mechanisms is crucial for interpreting experimental data and harnessing this compound's therapeutic potential. Studies using red blood cell ghosts have successfully distinguished these interactions, identifying high-affinity binding sites on membrane proteins and lower-affinity sites within the lipid regions[6][7].

Section 2: The Biophysical Impact of this compound on the Lipid Bilayer

The most profound biophysical effect of this compound is its ability to modify the electrical potential profile across the lipid bilayer.

The Dipole Potential Hypothesis: A Core Mechanism

Cellular membranes possess a substantial positive electrostatic potential in the hydrophobic interior, known as the membrane dipole potential. This potential arises from the ordered arrangement of dipoles from phospholipid headgroups and interfacial water molecules. This compound, which possesses a large intrinsic dipole moment, adsorbs to the membrane's lipid-water interface. Here, it orients itself in a way that its dipole opposes the existing membrane dipole field[8][9][10]. This introduces a dipole potential of opposite polarity, effectively reducing the net positive potential within the membrane core[8][9][11]. This alteration of a fundamental electrical property of the membrane has significant consequences for ion transport.

Caption: this compound adsorbs at the interface, reducing the membrane's intrinsic positive dipole potential.

Consequent Alterations in Membrane Permeability

The change in dipole potential directly alters the energy barrier for charged solutes to cross the membrane. By reducing the positive potential of the interior, this compound dramatically increases the membrane's permeability to cations and decreases its permeability to anions[8][10][12][13]. This effect has been extensively documented in artificial lipid bilayers using ionophores and lipophilic ions. For instance, in phosphatidylethanolamine membranes, 100 µM this compound can increase K+-nonactin conductance by three orders of magnitude while decreasing CCCP- (an anion carrier) conductance by a similar factor[10].

| Ion/Carrier System | Lipid Composition | This compound Concentration | Observed Effect on Conductance | Reference |

| K⁺-Nonactin (Cation) | Lecithin:Cholesterol | 1.5 x 10⁻⁴ M | 100,000-fold increase | [8] |

| TPhAs⁺ (Lipophilic Cation) | Phosphatidylethanolamine | 10⁻⁴ M | 1,000-fold increase | [10] |

| CCCP⁻ (Anion Carrier) | Lecithin:Cholesterol | 1.5 x 10⁻⁴ M | 1,000-fold decrease | [8] |

| TPhB⁻ (Lipophilic Anion) | Phosphatidylethanolamine | 10⁻⁴ M | 1,000-fold decrease | [10] |

Modulation of Membrane Physical Properties

Beyond electrostatics, this compound physically perturbs the lipid packing.

-

Increased Membrane Fluidity: Particularly in membranes containing cholesterol, this compound can increase fluidity. This is evidenced by a two- to three-fold increase in the permeability of non-electrolytes[8][9][10]. This suggests this compound disrupts the ordering effect of cholesterol.

-

Disruption of Lipid Packing: Differential scanning calorimetry (DSC) experiments show that this compound significantly decreases the main phase transition temperature of lipids like dimyristoylphosphatidylcholine (DMPC), indicating a fluidizing effect[14]. Nuclear Magnetic Resonance (NMR) studies further support this, showing that this compound increases the transverse relaxation time, which is consistent with increased lipid mobility[14].

Section 3: this compound's Direct Interactions with Membrane Proteins

While this compound's lipid-modifying effects are potent, its ability to directly inhibit membrane proteins is equally critical to its biological profile.

A Broad-Spectrum Inhibitor of Membrane Transport

This compound is a classical, reversible inhibitor of a wide array of transport systems. Its inhibitory action is not limited to a single family of proteins, suggesting that it may recognize common structural motifs or that its membrane-perturbing effects allosterically modulate protein function.

Caption: this compound inhibits GLUT1, suppressing glycolysis and subsequent inflammatory responses in macrophages.

Considerations in Drug Development

-

The "PAIN" Dilemma: Because this compound is a planar, lipophilic molecule that broadly disrupts membrane homeostasis, it can be classified as a Pan-Assay Interference Compound (PAIN).[2] Its activity in cell-based assays may arise from non-specific membrane disruption rather than specific target engagement. This necessitates the use of counter-screens and biophysical methods to validate specific molecular targets.

-

Bioavailability Challenges: this compound's poor water solubility limits its oral bioavailability.[15][16] Drug development efforts are exploring advanced formulation strategies, such as mixed polymeric self-nanoemulsions, to enhance its absorption and efficacy.[15]

Section 5: Experimental Protocols for Studying this compound-Membrane Interactions

To rigorously investigate this compound's mechanisms, a multi-faceted experimental approach is required.

Protocol: Black Lipid Membrane (BLM) Electrophysiology

This technique directly measures the effect of this compound on ion permeability across a well-defined artificial membrane.

-

Objective: To quantify changes in ionophore-mediated electrical conductance induced by this compound.

-

Methodology:

-

Membrane Formation: A lipid solution (e.g., 1:4 lecithin:cholesterol in n-decane) is painted across a small aperture separating two aqueous chambers containing a defined salt solution (e.g., 0.1 M KCl).

-

Baseline Measurement: The baseline conductance of the unmodified bilayer is measured using Ag/AgCl electrodes and a sensitive amplifier. It should be very low (<10⁻⁸ mho/cm²).

-

Ionophore Addition: An ionophore (e.g., nonactin for K⁺ or CCCP for H⁺/anions) is added to the aqueous phase to establish a stable baseline ion conductance.

-